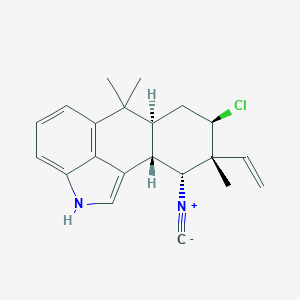

hapalindole G

Description

Structure

3D Structure

Properties

CAS No. |

102045-13-6 |

|---|---|

Molecular Formula |

C21H23ClN2 |

Molecular Weight |

338.9 g/mol |

IUPAC Name |

(2S,3R,4R,5R,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |

InChI |

InChI=1S/C21H23ClN2/c1-6-21(4)16(22)10-14-18(19(21)23-5)12-11-24-15-9-7-8-13(17(12)15)20(14,2)3/h6-9,11,14,16,18-19,24H,1,10H2,2-4H3/t14-,16+,18+,19+,21-/m0/s1 |

InChI Key |

UGBGKUYYYCTXAK-DBKAPMEGSA-N |

SMILES |

CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |

Isomeric SMILES |

C[C@@]1([C@@H](C[C@H]2[C@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)Cl)C=C |

Canonical SMILES |

CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |

Synonyms |

hapalindole G |

Origin of Product |

United States |

Isolation and Advanced Characterization Methodologies for Hapalindole G

Cultivation Strategies for Hapalindole G-Producing Cyanobacterial Strains

This compound is primarily produced by cyanobacteria, particularly strains belonging to the order Stigonematales, such as Fischerella ambigua and Hapalosiphon species. nih.govnih.govthieme-connect.com Effective cultivation strategies are essential to obtain sufficient biomass for the isolation of this compound and other related alkaloids. Mass culturing of Fischerella ambigua (UTEX 1903) has been employed for the isolation of hapalindole-related alkaloids, including this compound. researchgate.net

Research has also explored the engineering of fast-growing cyanobacteria, such as Synechococcus elongatus UTEX 2973, for the heterologous production of hapalindole-type alkaloids. researchgate.netnih.govwpmucdn.comoup.com This approach involves introducing the biosynthetic gene clusters responsible for hapalindole production from native producers like Fischerella ambigua into a more amenable host. researchgate.netwpmucdn.com Engineered strains have shown controllable production of indole-isonitrile biosynthetic intermediates and certain hapalindoles, suggesting the potential for scalable production of these compounds. researchgate.netwpmucdn.com

Extraction and Fractionation Techniques for Natural Product Isolation

The isolation of this compound from cyanobacterial biomass typically involves a series of extraction and fractionation steps to separate the target compound from other cellular components and metabolites.

A common approach involves suspending lyophilized cyanobacterial biomass in a solvent, such as aqueous methanol, followed by sonication and extraction. thieme-connect.com After centrifugation, the extract is often concentrated under reduced pressure. thieme-connect.com Further purification is achieved through chromatographic techniques. For instance, micro-fractionation of extracts has been performed using HPLC with a C18 column and acetonitrile-water gradients. thieme-connect.com Semi-preparative HPLC has also been utilized to isolate pure compounds from active fractions. thieme-connect.comuni-halle.de In some cases, sequential extraction with different solvents, such as petroleum ether, ethyl acetate (B1210297), and butanol, followed by silica (B1680970) gel column chromatography, has been employed for the isolation of natural products from cyanobacteria. mdpi.com Flash chromatography and semi-preparative HPLC have also been used in the isolation of halogenated compounds from Fischerella ambigua. uni-halle.de

Specific examples of fractionation mentioned in the literature include the concentration of an extract and subsequent elution with solvent mixtures like methylene (B1212753) chloride/ethyl acetate. google.com In one study, fractions containing this compound were identified during the fractionation process. googleapis.com

Advanced Spectroscopic Approaches for Comprehensive Structural Elucidation

Once isolated, advanced spectroscopic techniques are indispensable for the comprehensive structural elucidation of this compound, determining its connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

NMR spectroscopy, including 1D and 2D techniques, is a primary tool for determining the planar structure and relative stereochemistry of this compound. researchgate.netuni-halle.denih.govnih.govnih.govcapes.gov.brresearchgate.net Analysis of 1H and 13C NMR spectra provides information about the types of protons and carbons present and their chemical environments. researchgate.netmdpi.comnih.govmsu.edu 2D NMR experiments, such as COSY, HMQC, and HMBC, are crucial for establishing proton-proton and proton-carbon connectivities, allowing for the mapping of the molecular skeleton. researchgate.netmdpi.comnih.gov

For instance, the presence of an isonitrile moiety in hapalindole-related compounds has been confirmed by characteristic signals in 13C NMR spectra. researchgate.net Analysis of HMBC correlations helps to link different structural fragments. researchgate.netmdpi.com High-resolution NMR spectrometers, such as 900 MHz instruments, can resolve small chemical shift differences, enabling the unequivocal assignment of 2D NMR correlations. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential information about the molecular weight of this compound and its fragmentation pattern, which aids in confirming the molecular formula and structural subunits. High-resolution mass spectrometry (HRMS), such as HRMS-ESI, is commonly used to determine the accurate mass of the molecule, allowing for the confident assignment of its elemental composition. thieme-connect.comuni-halle.denih.govnih.gov LC-MS and LC-HRMS analyses are also employed for the identification and analysis of hapalindole-related compounds in extracts. wpmucdn.comnih.gov Electron impact mass spectra have also been described for hapalindole congeners. researchgate.net

The molecular formula of this compound has been reported as C21H23ClN2 based on HRMS data. nih.govuni.lu

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a powerful technique that can provide the definitive three-dimensional structure of a molecule, including its absolute stereochemistry, provided that suitable crystals can be obtained. nih.govcapes.gov.br While obtaining crystals of natural products can be challenging, X-ray crystallography has been successfully applied to determine the structures of hapalindole-related alkaloids, including ambiguine (B12290726) K isonitrile and other fischambiguines and ambiguines. researchgate.netnih.govcapes.gov.br Although direct mention of X-ray crystallography specifically for this compound in isolation studies is less prominent in the provided snippets compared to other hapalindole-related compounds, the technique is generally recognized for its capability in determining absolute stereochemistry when applicable. dntb.gov.ua

Chromatographic Purification Techniques (e.g., HPLC, Flash Chromatography)

Chromatographic methods are essential for obtaining pure samples of this compound for structural characterization, biological activity testing, and further research. The choice of specific chromatographic technique and conditions depends on the source of this compound (natural isolation or synthesis), the complexity of the crude extract, and the desired purity level.

Flash chromatography, a medium-pressure chromatographic technique, is often utilized as an initial purification step after crude extraction. This method typically employs a silica gel stationary phase and a gradient elution with solvent mixtures of varying polarity. For instance, purification of crude material containing hapalindole derivatives has been achieved using flash silica gel chromatography with solvent systems such as ethyl acetate/hexane mixtures in varying ratios acs.orgnih.gov. Another reported method utilized a gradient from 24% to 100% pentane/Et₂O on SiO₂ for purification by flash chromatography nih.gov. Flash column chromatography with silica gel using hexane:EtOAc mixtures has also been reported for purifying fractions containing hapalindoles nih.govgoogleapis.com. A gradient from 10:1 to 5:1 hexanes:EtOAc on silica gel was used to purify a coupled product in one synthesis nih.gov. Purification by chromatography on a silica gel column using petroleum ether/ethyl acetate mixtures (e.g., 4:1, 2:1, 3:1) has also been described for intermediates in hapalindole synthesis rsc.org.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both analytical and preparative purification of this compound, offering higher resolution compared to flash chromatography. HPLC is particularly valuable for separating closely related hapalindole analogs and achieving high purity. Reverse-phase HPLC, commonly employing C18 stationary phases, is frequently used for the purification of hapalindoles. For example, purification of compounds, including hapalindoles, from cyanobacterial biomass has been performed by HPLC using a C18 column with a gradient of acetonitrile (B52724) in water nih.govthieme-connect.com. One study used a Luna C18 column (250 x 4.6 mm, 5 µm) with a gradient of 50-80% acetonitrile in water over 2-35 minutes for purifying enzymatic products related to hapalindole biosynthesis rsc.org. Another application for the purification of hapalindoles from Hapalosiphon sp. utilized a C18 column (250 × 4.6 mm, 5 µm) with a 5–100% acetonitrile-water gradient thieme-connect.com. Semi-preparative HPLC with a C18 column (250 × 100 mm, 5 µm) and a 45–63% acetonitrile-water mobile phase was used to yield hapalindole A thieme-connect.com. Preparative reverse-phase HPLC using Luna C18 columns (21 x 250 mm and 4.6 x 250 mm) has also been reported rsc.org.

Specific details regarding the chromatographic purification of this compound itself are available from research focused on its isolation and synthesis. In one instance of isolating hapalindoles from Hapalosiphon fontinalis, after initial separation steps, the alkaloids were purified by HPLC on a Whatman Partisil column with a 1:1 hexane/CH₂Cl₂ mixture google.comgoogle.com. The elution order of several hapalindoles, including this compound (listed as compound 7), from this Partisil column was also reported google.comgoogle.com.

The effectiveness of these chromatographic techniques is often evaluated by analyzing the purity of the isolated compound using analytical HPLC, NMR spectroscopy, and mass spectrometry nih.govthieme-connect.comrsc.org. Research findings indicate that these methods can successfully isolate this compound and related compounds, although complex mixtures of isomers can necessitate arduous fractionation nih.gov.

Here is a summary of some reported chromatographic conditions used in the isolation and purification of hapalindole-related compounds, which can be indicative of methods applicable to this compound:

| Technique | Stationary Phase | Mobile Phase | Notes | Source |

| Flash Chromatography | Silica gel | Pentane/Et₂O (24%-100% gradient) | Used for purification of extracted products. | nih.gov |

| Flash Chromatography | Silica gel | EtOAc/hexane (various ratios) | Used for purification of crude synthetic intermediates and products. | acs.orgnih.gov |

| Flash Chromatography | Silica gel | Hexanes/EtOAc (various ratios) | Used for purification of synthetic intermediates and fractions. | nih.govgoogleapis.com |

| HPLC | C18 | Acetonitrile/Water (gradient) | Used for purification of biosynthesized and extracted compounds. | nih.govthieme-connect.comrsc.org |

| HPLC | Whatman Partisil | Hexane/CH₂Cl₂ (1:1) | Used for purification of hapalindoles from Hapalosiphon fontinalis. | google.comgoogle.com |

| Semi-preparative HPLC | C18 | Acetonitrile/Water (gradient) | Used for further purification of fractions. | thieme-connect.com |

| Semi-preparative HPLC | Phenyl-hexyl | Acetonitrile/Water (gradient) | Used for further purification of fractions. | thieme-connect.com |

| Semi-preparative HPLC | Pentafluorophenyl | Acetonitrile/Water (gradient) | Used for further purification of fractions. | thieme-connect.com |

Data tables:

Here is a data table summarizing the elution order of hapalindoles from a Partisil column, which includes this compound (compound 7) google.comgoogle.com:

| Elution Order | Compound Number | Hapalindole |

| 1 | 4 | Hapalindole D |

| 2 | 6 | Hapalindole F |

| 3 | 2 | Hapalindole B |

| 4 | 1 | Hapalindole A |

| 5 | 5 | Hapalindole E |

| 6 | 3 | Hapalindole C |

| 7 | 8 | Hapalindole H |

| 8 | 7 | This compound |

| 9 | 9 | Hapalindole I |

Detailed research findings:

Research indicates that the isolation of hapalindoles from natural sources like cyanobacteria can yield complex mixtures of derivatives and isomers, necessitating rigorous chromatographic separation nih.gov. Engineered production of hapalindole alkaloids in cyanobacteria has also employed HPLC for purification of the biosynthesized compounds nih.gov. The efficiency of purification methods can impact the final yield of isolated hapalindoles nih.gov.

Chromatographic techniques, particularly HPLC, are also used analytically to monitor the production of hapalindoles in engineered strains and to estimate yields nih.gov. Extracts of cyanobacteria are frequently analyzed by HPLC-DAD/MS to evaluate their chemical composition and guide purification strategies thieme-connect.com.

The application of these chromatographic techniques allows for the isolation of this compound and other related alkaloids in sufficient purity for structural elucidation using techniques like NMR spectroscopy and mass spectrometry nih.govthieme-connect.comrsc.org.

Total Synthesis and Advanced Synthetic Methodologies for Hapalindole G

Evolution of Synthetic Approaches to the Hapalindole Family

The synthetic journey towards the hapalindole family began with the isolation and structural elucidation of the first members in the 1980s. Early approaches focused on constructing the core tetracyclic or pentacyclic skeletons through various cyclization strategies. researchgate.netresearchgate.netdivyarasayan.org These initial syntheses often involved lengthy linear sequences and faced challenges in controlling the stereochemistry and incorporating the sensitive functional groups present in these natural products. nih.govresearchgate.net

Significant advancements have been made, moving towards more efficient and stereoselective routes. The concept of "redox economy," minimizing superfluous redox manipulations, has been highlighted in some syntheses. researchgate.netnih.gov Researchers have also drawn inspiration from proposed biosynthetic pathways to design biomimetic cyclization strategies. researchgate.netthieme-connect.comnih.gov

Key strategies that have emerged include intramolecular Fischer indole (B1671886) synthesis, Witkop photocyclizations, Diels-Alder reactions, Friedel-Crafts reactions, Pictet-Spengler reactions, 6π-electrocyclizations, and transition-metal-catalyzed domino reactions for constructing the indole-containing skeletons. researchgate.net

Enantioselective Total Synthesis Strategies for Hapalindole G

Achieving enantioselectivity in the synthesis of this compound is crucial due to its defined stereochemistry and the potential for different enantiomers to exhibit different biological activities. rsc.orgnih.gov Several enantioselective total synthesis strategies have been developed, often relying on chiral starting materials or asymmetric catalytic methods. rsc.orgnih.gov

Fukuyama and Chen reported a stereocontrolled synthesis of (−)-hapalindole G starting from (−)-carvone. nih.govnagoya-u.ac.jpacs.org This approach established the syn relationship between the chlorine and methyl groups through a stereospecific cyclopropane (B1198618) ring opening. nih.gov

More recent strategies have employed catalytic asymmetric hydrogenation and switchable sequences of methylation and acetylation/aldol reactions to construct the chiral core structure and access chiral quaternary stereocenters. nih.gov

Convergent Syntheses via Key Fragment Coupling

In the synthesis of (+)-ambiguine G, a chlorinated pentacyclic ambiguine (B12290726) related to this compound, a convergent strategy was employed, proceeding in 10 steps from (S)-carvone oxide. nsf.govuchicago.educhemistryviews.org A pivotal step involved a [4+3] cycloaddition that joined two easily synthesized components of the carbon framework. nsf.govuchicago.edu Another convergent approach to ambiguine G has been developed, utilizing a Diels-Alder cycloaddition to establish a chiral chlorocyclohexane (B146310) fragment and a free radical-mediated aryl amination to generate the tricyclic indole core. nih.gov

Stereocontrolled Approaches for Complex Chirality Management

Managing the multiple contiguous stereocenters and quaternary centers in this compound is a significant synthetic challenge. Stereocontrolled approaches aim to establish the correct relative and absolute configurations at each chiral center. researchgate.netresearchgate.net

Strategies have involved utilizing the inherent chirality of starting materials, such as carvone (B1668592) derivatives, to direct subsequent transformations. rsc.orgnih.govuchicago.edu Diastereoselective reactions, such as additions to chiral carbonyl compounds or cyclizations, have been employed to control the formation of new stereocenters. nih.govuchicago.edu The stereoinvertive deoxychlorination of a hydroxy ketone precursor has been used to install the chloride with the desired stereochemistry. nsf.gov

Techniques like asymmetric catalytic hydrogenation have been utilized to construct chiral centers with high enantioselectivity. nih.gov Furthermore, controlling the diastereoselectivity in reactions like the Ritter reaction has been key to establishing specific stereobonds. nih.gov

Novel Methodologies for Polycyclic Core Construction

The construction of the polycyclic core of this compound has spurred the development and application of novel synthetic methodologies.

Cycloaddition Reactions (e.g., [4+2] Cycloaddition, [4+3] Cycloaddition)

Cycloaddition reactions are powerful tools for efficiently constructing cyclic systems. Both [4+2] (Diels-Alder) and [4+3] cycloadditions have been explored in the synthesis of hapalindole-type alkaloids. researchgate.netsci-hub.sepitt.edu

An intermolecular [4+2] cycloaddition has been employed to construct the tetracyclic core of some hapalindoles, although this can be a demanding reaction. nih.gov

Formal [4+3] cycloaddition reactions have been utilized to construct the seven-membered ring found in ambiguines, a subset of the hapalindole family that includes ambiguine G. nsf.govuchicago.edusci-hub.sensf.gov This strategy involves the reaction between an indole-stabilized tertiary carbocation and a suitably functionalized diene. uchicago.edusci-hub.sensf.gov Model studies have demonstrated the feasibility of this key cycloaddition reaction. uchicago.edunsf.gov

Cascade and Biomimetic Cyclizations (e.g., Oxidative Aza-Prins Cyclization, Redox-Neutral Prins-Type Cyclization)

Cascade and biomimetic cyclization strategies aim to mimic proposed biosynthetic pathways, allowing for the rapid assembly of complex ring systems in a single sequence of reactions. researchgate.netthieme-connect.comnih.govacs.orgresearchgate.netacs.org

An oxidative aza-Prins cyclization under Lewis acid activation has been successfully applied to synthesize hapalindole Q and other related alkaloids. thieme-connect.com This strategy, inspired by a cationic cyclization sequence proposed for the biosynthesis, allows for the efficient formation of the highly substituted cyclohexane (B81311) ring. thieme-connect.com

Redox-neutral, biomimetic Prins-type cyclizations between an indole and an aldehyde have been developed to access diverse indole terpenoid scaffolds, including hapalindole-type alkaloids, in a single step. researchgate.netresearchgate.netdivyarasayan.orgnih.gov This mild reaction protocol allows for the incorporation of key functionalities with excellent yields and diastereoselectivities and has been applied to the total synthesis of several hapalindole alkaloids in a stereodivergent manner. researchgate.netdivyarasayan.orgnih.gov

Another biomimetic cascade involves a Cope rearrangement, followed by Prins-type cyclization and Friedel-Crafts alkylation, which has been used in the synthesis of ambiguine P.

Direct Indole Coupling and Related Strategies

Direct indole coupling has emerged as a powerful strategy in the total synthesis of hapalindole-type natural products, including approaches relevant to the construction of the this compound core. This methodology allows for the efficient and scalable union of an indole moiety with another molecular fragment, often in a protecting-group-free manner. scribd.comnih.govresearchgate.netacs.orgnih.gov The use of direct indole coupling can provide rapid access to the core tetracyclic framework characteristic of many hapalindoles. nih.govnih.gov

One approach involves the oxidative coupling of an indole anion with a ketone, ester, or amide enolate. nih.gov This reaction, often mediated by a single-electron oxidant such as Cu(II) 2-ethylhexanoate, can directly form the carbon-carbon bond required to establish the core skeleton. nih.gov This strategy has been successfully applied in the synthesis of other hapalindole family members, demonstrating its potential for constructing the core structure found in this compound. nih.govnih.gov

Strategic Installation of Key Functional Groups

The synthesis of this compound necessitates the strategic and often stereoselective installation of several key functional groups, including a chlorine atom, an isonitrile moiety, and the precise functionalization of olefinic centers.

Stereoselective Introduction of Halogen Atoms

The chlorine atom at a specific stereocenter in this compound presents a significant synthetic challenge, requiring highly controlled methodologies for its introduction. Stereocontrolled halogenation is critical for synthesizing halogenated natural products where the halogen contributes to stereogenicity. nih.gov

One method for the stereoselective introduction of a halogen atom involves the opening of reactive three-membered rings. nih.gov For instance, the chloride-bearing stereocenter of (−)-hapalindole G has been installed via the opening of an activated cyclopropane intermediate. nih.gov This intermediate was prepared from a diazomalonate through copper(II) bis(salicylidene-tert-butylamine)-catalyzed intramolecular cyclopropanation. nih.gov

Another strategy explored for introducing the chloride involves a stereoinvertive deoxychlorination of a hydroxy ketone precursor. nsf.gov This approach was utilized in the synthesis of a chlorinated cyclohexanone (B45756) precursor, a common unit in numerous hapalindole family members. nsf.gov

Biosynthetic studies have also shed light on how halogen atoms are incorporated in this family of natural products. Non-heme iron and α-ketoglutarate-dependent enzymes have been identified as catalyzing highly selective oxidative halogenations of aliphatic carbons. colab.ws For example, the enzyme WelO5 in the welwitindolinone biosynthetic pathway can monochlorinate an aliphatic carbon in substrates like 12-epi-fischerindole U and 12-epi-hapalindole C. colab.ws

Formation of the Isonitrile Moiety

The isonitrile functional group is a hallmark of many hapalindole-type alkaloids, including this compound. Its formation is a crucial step in the total synthesis.

In some synthetic routes, the isonitrile group is introduced late in the synthesis. One approach involves a formylation-dehydration sequence applied to an intermediate tertiary amine. escholarship.org This sequence can yield the desired isonitrile functionality. escholarship.org

Biosynthetic pathways reveal that the isonitrile group in indole isonitrile biosynthesis is derived from L-tryptophan and ribulose-5-phosphate. annualreviews.orgias.ac.innih.gov This process is catalyzed by a series of enzymes, including an isonitrile synthase and an Fe(II)-α-ketoglutarate-dependent dioxygenase. annualreviews.orgias.ac.in These enzymatic cascades are stereoselective, typically yielding cis-configured products. annualreviews.org

Olefin Functionalization Reactions

This compound contains olefinic functionalities that require precise manipulation during synthesis. These transformations can include cyclization reactions and other functional group interconversions.

Olefin functionalization reactions are integral to building the complex ring systems found in hapalindoles. For example, a Cope rearrangement followed by a 6-exo-trig cyclization and electrophilic aromatic substitution are key steps in the proposed biosynthesis of the hapalindole core from a geranyl indole isonitrile intermediate. nih.govnsf.gov

In synthetic strategies, reactions like the Horner-Wadsworth-Emmons (HWE) olefination have been used to synthesize indole derivatives with olefinic groups, which serve as intermediates in the synthesis of hapalindole-type molecules. nih.gov Controlling the stereochemistry of these olefin formation reactions, such as achieving a desired cis/trans ratio, can be critical. nih.gov

Synthetic Challenges and Breakthroughs in this compound Synthesis

The total synthesis of this compound is a challenging endeavor due to its structural complexity, the presence of multiple contiguous stereocenters, and reactive functional groups like the isonitrile and chlorine atom. nih.govnih.govrsc.orgrsc.org

Addressing Structural Complexity and Stereochemical Ambiguity

This compound possesses a polycyclic ring system and several stereocenters, including a chiral quaternary center. rsc.orgrsc.orgnih.gov The precise control of relative and absolute stereochemistry throughout the synthesis is paramount. nih.gov Early synthetic efforts often relied on chiral pool or chiral resolution approaches to establish the correct stereochemistry. rsc.orgrsc.org For instance, (−)-hapalindoles G and O were synthesized from (−)-carvone. rsc.orgrsc.org

Addressing the stereochemical ambiguity and structural complexity has driven the development of innovative strategies. These include stereoselective reactions under substrate, reagent, and catalyst control. nih.gov The installation of the chiral quaternary center, particularly at C12, has been a notable challenge, with strategies involving controlling the stereochemistry of acylation-methylation sequences. rsc.orgrsc.org

Breakthroughs in this compound synthesis have often involved the development of concise and efficient routes that minimize the number of steps and improve stereocontrol. The use of direct indole coupling, as mentioned earlier, represents a significant advancement in accessing the core structure efficiently. scribd.comnih.govresearchgate.netacs.orgnih.gov Furthermore, the successful stereocontrolled introduction of the challenging neopentyl chloride moiety has been a key achievement in the synthesis of this compound. nih.gov

The synthesis of chlorinated hapalindoles like this compound has presented unique challenges, and solutions for their synthesis have been limited. nih.gov Fukuyama's reported synthesis of this compound, featuring the establishment of the syn relationship between the chlorine and methyl groups via cyclopropane ring opening with lithium chloride, was a pioneering effort in this area. nih.gov

Development of Protecting-Group-Free and Redox-Economic Syntheses

The synthesis of complex natural products often requires the use of protecting groups to temporarily block reactive functionalities. However, protecting-group-free (PGF) synthesis offers advantages in terms of efficiency and step economy by minimizing the number of synthetic operations. Redox economy is another important concept in synthesis, aiming to minimize superfluous redox manipulations and ensure a linear increase in the oxidation state of intermediates throughout the synthesis. nih.govnih.govacs.org

Several research efforts have focused on developing protecting-group-free and redox-economic approaches for the synthesis of hapalindole-type natural products, including this compound. A notable strategy involves the use of direct indole coupling reactions, which have enabled efficient, practical, and scalable syntheses without the need for protecting groups. nih.govnih.govacs.org This approach aligns with the principles of redox economy by avoiding unnecessary oxidation or reduction steps. nih.govnih.govacs.org

The concept of redox economy suggests that the oxidation state of intermediates should steadily increase throughout the synthetic route, analogous to atom economy or step economy. nih.govnih.govacs.org By minimizing redundant redox manipulations, these syntheses become more efficient. nih.govnih.govacs.org

Formal Syntheses and Syntheses of this compound Precursors

Formal synthesis refers to a synthetic route that produces a known intermediate in a previously reported total synthesis. This approach can be valuable for demonstrating a new strategy or methodology without completing the entire synthesis from basic starting materials. The synthesis of key precursors is also crucial for accessing complex molecular architectures like this compound.

Fukuyama and Chen reported a stereocontrolled synthesis of (−)-hapalindole G, establishing the syn relationship between the chlorine and methyl groups through a cyclopropane ring opening with lithium chloride. nih.govacs.orgescholarship.org Baran and coworkers also reported syntheses of related fischerindoles, constructing the neopentyl chloride through stereospecific transformations, including an epoxide ring opening reaction. nih.gov

A formal synthesis of (±)-hapalindole G has been accomplished, highlighting the value of a key neopentyl chloride progenitor. nih.govthieme-connect.com This convergent, stereocontrolled approach utilized a Ritter reaction to stereoselectively establish a crucial C10–N bond, contributing to the brevity of the synthesis. nih.gov

Another approach to accessing the hapalindole framework, relevant to the synthesis of precursors, involves a cascade Prins-type cyclization between an indole and an aldehyde. researchgate.netacs.org This redox-neutral, biomimetic method allows for the incorporation of key functionalities and has been applied in the total and formal syntheses of several hapalindole-type alkaloids. researchgate.netacs.orgresearchgate.net

Syntheses of functionalized cyclohexanone units, which are common to many members of the hapalindole family, are also important for accessing precursors to this compound. acs.orguchicago.edu Challenges exist in the efficient and stereoselective construction of these units, particularly in installing substituents with the desired relative and absolute stereochemistry. acs.orguchicago.edu

The development of synthetic strategies for this compound and its precursors continues to advance, with a focus on efficiency, stereocontrol, and the principles of green chemistry, such as protecting-group-free and redox-economic approaches.

Biological Activities and Mechanistic Investigations of Hapalindole G

Antimicrobial Spectrum and Efficacy

Hapalindole G exhibits a notable range of antimicrobial activities, demonstrating efficacy against various bacterial and fungal pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

This compound has demonstrated significant inhibitory activity against certain Gram-positive bacteria. Notably, it has been evaluated for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, exhibiting a Minimum Inhibitory Concentration (MIC) of 6.8 μM. thieme-connect.commdpi.com Research on the broader hapalindole class, which includes this compound, has shown activity against other Gram-positive pathogens such as Staphylococcus aureus and Streptococcus pneumoniae, with MIC values for hapalindoles A-H ranging from 0.06 to 64 μg/mL. nih.gov While specific data for this compound against a wide array of Gram-positive and Gram-negative bacteria remains to be fully elucidated, its potent effect on M. tuberculosis highlights its potential as an antibacterial agent.

Table 1: Antibacterial Activity of this compound

| Bacterium | MIC (μM) |

|---|---|

| Mycobacterium tuberculosis | 6.8 |

Antifungal and Antialgal Properties

The hapalindole family of compounds, including this compound, is recognized for its antifungal and antialgal properties. scribd.comnih.govmathewsopenaccess.com The initial discovery of hapalindoles was driven by their observed antimicrobial effects, including activity against fungi and algae. nih.gov While specific MIC values for this compound against a broad spectrum of fungal and algal species are not extensively detailed in current literature, the general activity of the hapalindole class suggests its potential in these areas. For instance, related compounds have shown activity against Candida albicans and Trichophyton mentagrophytes. nih.govmathewsopenaccess.com Further research is needed to quantify the specific antifungal and antialgal efficacy of this compound.

Molecular Targets of Antimicrobial Action (e.g., RNA Polymerase Inhibition, Protein Biosynthesis Interference)

The antimicrobial mechanism of action for the hapalindole class of compounds is believed to involve the inhibition of crucial cellular processes. One of the key molecular targets identified for a related compound, 12-epi-hapalindole E isonitrile, is bacterial RNA polymerase. nih.govmathewsopenaccess.com Inhibition of this enzyme disrupts the transcription process, thereby interfering with protein biosynthesis, a vital function for bacterial survival. thieme-connect.com Studies have suggested that this inhibition of RNA polymerase is a likely mode of action for the antibacterial activity observed in the hapalindole family. thieme-connect.comuzh.ch While direct studies on this compound's effect on RNA polymerase are limited, its structural similarity to other active hapalindoles suggests a comparable mechanism.

Anticancer Potential and Cellular Effects

In addition to its antimicrobial properties, this compound and its congeners have been investigated for their potential as anticancer agents.

Cytotoxicity against Various Human Carcinoma Cell Lines

This compound has been evaluated for its cytotoxic effects against several human cancer cell lines. While detailed IC50 values for a wide range of cell lines are not consistently reported, studies on the broader hapalindole family have demonstrated low micromolar inhibition of various human carcinoma cell lines, including those of the colon, breast, large cell lung, and glioblastoma. nih.gov Specifically, this compound, as part of a group of related compounds, was shown to exhibit weak to moderate cytotoxicity against HT-29 (colon carcinoma), MCF-7 (breast adenocarcinoma), NCI-H460 (large cell lung carcinoma), and SF268 (glioblastoma) cells. acs.org It is important to note that while showing activity against cancer cells, some studies have reported tolerable cytotoxicity against normal cell lines, such as Vero cells. mdpi.com

Immunomodulatory Properties

The hapalindole class of molecules has demonstrated notable immunomodulatory effects, positioning them as potential leads for therapeutic development in areas such as autoimmune diseases. nih.govnih.gov

Certain hapalindoles have been identified as potent inhibitors of T cell proliferation. nih.gov In a screening of cyanobacteria extracts for immunomodulatory effects, hapalindoles were pinpointed as the active compounds. nih.govresearchgate.net The most potent among those tested was hapalindole A, which reduced T cell proliferation with an IC₅₀ value of 1.56 µM. nih.govnih.gov Notably, significant levels of apoptosis were only observed at concentrations tenfold higher, suggesting a selective antiproliferative effect. nih.govresearchgate.net Other analogs, such as hapalindole A-formamide and hapalindole J-formamide, exhibited much lower activity. nih.govresearchgate.net

While direct experimental data on the T cell proliferation inhibitory activity of this compound is not extensively documented in the available literature, its structural similarity to active analogs suggests it may possess related properties.

| Compound | Biological Activity | IC₅₀ Value |

| Hapalindole A | T Cell Proliferation Inhibition | 1.56 µM |

| Hapalindole A-formamide | T Cell Proliferation Inhibition | Lower activity |

| Hapalindole J-formamide | T Cell Proliferation Inhibition | Lower activity |

The transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development. mdpi.com Research into the hapalindole family has revealed significant activity in this area. Specifically, hapalindole H has been identified as a potent inhibitor of NF-κB p65. nih.gov In a study focused on prostate cancer cells, hapalindole H demonstrated an NF-κB inhibitory concentration of 0.76 μM. nih.gov This inhibition was associated with the induction of apoptosis through the intrinsic mitochondrial pathway. nih.gov

Currently, there is no specific research detailing the direct effects of this compound on the NF-κB pathway or other inflammatory signaling cascades. However, the potent activity of its analog, hapalindole H, suggests that the hapalindole scaffold is a promising template for the development of NF-κB inhibitors.

Structure-Activity Relationship (SAR) Studies for this compound and Analogs

The diverse bioactivities across the hapalindole family are closely linked to their structural variations, making them a subject of interest for structure-activity relationship (SAR) studies. Analysis of different analogs provides insight into the functional importance of specific chemical moieties.

For immunomodulatory activity, particularly the inhibition of T cell proliferation, the substituents on the core structure are critical. The high potency of hapalindole A (IC₅₀ of 1.56 µM) has been attributed to the presence of a chlorine atom at the C-13 position and an isonitrile group at the C-11 position. nih.gov The significantly lower activity of formamide (B127407) derivatives, where the isonitrile is replaced, underscores the importance of the isonitrile group for this specific biological function. nih.gov

This compound is structurally characterized by a chlorine atom at C-13 and an isothiocyanate group at the C-11 position. While the C-13 chlorine is shared with the potent hapalindole A, the replacement of the isonitrile with an isothiocyanate group likely modulates its biological activity profile, explaining potential differences in potency and mechanism compared to other analogs.

In the context of insecticidal activity, several related structures, including 12-epi-hapalindole J isonitrile, 12-epi-hapalindole C isonitrile, and hapalindole L, exhibit similar potency against insect larvae, suggesting that certain core structural features are sufficient for this effect. nih.gov The SAR for sodium channel modulation and the differentiation between insect and mammalian toxicity are complex and likely involve subtle stereochemical and functional group differences that influence target affinity and downstream effects. nih.gov

Influence of Isonitrile, Isothiocyanate, and Nitrile Functionalities on Bioactivity

The functionality at the C-11 position of the hapalindole core plays a critical role in defining the biological activity profile of these compounds. The isonitrile (–NC) group is a hallmark of many hapalindoles and is often essential for potent bioactivity. thieme-connect.com However, naturally occurring analogs featuring isothiocyanate (–NCS) and nitrile (–CN) groups also exist, and their activities have been compared to understand the functional group's role. nih.govmdpi.com

Studies have shown that the isonitrile group is crucial for the antiproliferative activity of certain hapalindoles. For instance, hapalindole A, which possesses an isonitrile, exhibits potent inhibition of T-cell proliferation with an IC₅₀ value of 1.56 µM. thieme-connect.comnih.gov In stark contrast, its corresponding formamide derivative, hapalindole A-formamide, shows significantly weaker activity. thieme-connect.comnih.gov This suggests that the specific electronic and steric properties of the isonitrile moiety are key to this particular biological interaction. thieme-connect.com

In the related welwitindolinone series, a comparison between isonitrile and isothiocyanate functionalities reveals potent activity for both, but with slight variations. Welwitindolinone C isothiocyanate and its corresponding isonitrile analog, N-methylwelwitindolinone C isonitrile, are both powerful inhibitors of P-glycoprotein, with IC₅₀ values of 0.13 µM and 0.12 µM, respectively. nih.gov This indicates that for this specific activity, both functional groups are highly effective.

| Compound | Functional Group | Biological Activity | IC₅₀ / MIC | Reference |

|---|---|---|---|---|

| Hapalindole A | Isonitrile | T-cell Proliferation Inhibition | 1.56 µM | thieme-connect.comnih.gov |

| Hapalindole A-formamide | Formamide | T-cell Proliferation Inhibition | >10 µM | nih.gov |

| Welwitindolinone C isothiocyanate | Isothiocyanate | P-glycoprotein Inhibition | 0.13 µM | nih.gov |

| N-methylwelwitindolinone C isonitrile | Isonitrile | P-glycoprotein Inhibition | 0.12 µM | nih.gov |

| Ambiguine (B12290726) G nitrile | Nitrile | Antibacterial/Antifungal | Comparable to isonitriles | mdpi.com |

Role of Halogenation and Stereochemistry in Biological Potency

The presence and position of halogen atoms, typically chlorine, along with the specific stereochemistry of the polycyclic core, are significant determinants of the biological potency of hapalindoles. nih.govnsf.gov It is widely believed that these features contribute to the broad-spectrum activity observed in this family of natural products. nih.gov

Halogenation has been shown to be a critical factor for certain activities. For example, the potent T-cell proliferation inhibition by hapalindole A (IC₅₀ of 1.56 µM) was attributed to the presence of both the chlorine atom at the C-13 position and the isonitrile group. nih.gov However, the influence of halogenation is not universally enhancing across all biological endpoints. In antimicrobial assays, some chlorinated and non-chlorinated analogs, such as hapalindole A and hapalindole J respectively, have been shown to display similar activity. mdpi.com This suggests that the contribution of halogenation to bioactivity is context-dependent.

The stereochemistry of the hapalindole scaffold, with multiple chiral centers (typically at C-10, C-11, C-12, and C-15), gives rise to a variety of stereoisomers, which often exhibit distinct biological activities. nih.gov A notable example is the insecticidal activity of several 12-epi-hapalindoles. 12-epi-Hapalindole J isonitrile was found to be lethal to 100% of Chironomus riparius larvae at a concentration of 26 µM within 48 hours. nih.govnih.govslu.se Similar insecticidal activities were observed for other stereoisomers, including 12-epi-hapalindole C isonitrile and 12-epi-hapalindole E isonitrile, demonstrating that this specific stereochemical configuration is favorable for this activity. nih.govslu.se

| Compound | Key Structural Features | Biological Activity | Concentration / IC₅₀ | Reference |

|---|---|---|---|---|

| Hapalindole A | Chlorinated (C-13), Hapalindole stereocenter configuration | T-cell Proliferation Inhibition | 1.56 µM | nih.gov |

| 12-epi-Hapalindole J isonitrile | Non-chlorinated, 12-epi stereocenter configuration | Insecticidal | 26 µM (100% mortality) | nih.govnih.gov |

| 12-epi-Hapalindole C isonitrile | Chlorinated (C-13), 12-epi stereocenter configuration | Insecticidal | ~26 µM | nih.govnih.gov |

Impact of Core Polycyclic System Modifications on Activity Profiles

The hapalindole alkaloid family is structurally diverse, encompassing several subgroups with distinct polycyclic core systems, including the tetracyclic hapalindoles and fischerindoles, the pentacyclic ambiguines, and the rearranged welwitindolinones. nih.govrsc.org These structural modifications, which arise from different cyclization patterns of the common geranyl-indole precursor, lead to varied biological activity profiles. nih.govnih.gov

The ambiguines, characterized by an additional ring system, often exhibit potent antibacterial activity. nih.gov For instance, ambiguine K and M isonitriles are highly active against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values of 6.6 µM and 7.5 µM, respectively. nih.govresearchgate.netnih.gov Ambiguine A isonitrile shows even more potent activity against Bacillus anthracis, with a MIC of 1.0 µM. nih.govresearchgate.netnih.gov This suggests that the pentacyclic ambiguine scaffold is particularly well-suited for antibacterial action.

Hapalindoles themselves demonstrate a broad range of antibacterial activities against various Gram-positive pathogens, with MIC values reported to range from 0.06 to 64 µg/mL. nih.gov Fischerindoles, which differ from hapalindoles in the connectivity of the polycyclic system, also possess significant bioactivity and are often discussed alongside hapalindoles for their antimicrobial and cytotoxic effects. nih.govnih.gov

The welwitindolinones, featuring a unique bicyclo[4.3.1]decane ring system, are particularly noted for their ability to inhibit P-glycoprotein, a key protein involved in multidrug resistance in cancer cells. nih.gov This distinct activity profile highlights how significant alterations to the core polycyclic system can unlock novel biological functions.

Chemical Biology Approaches for Elucidating Biological Targets and Mechanisms

Identifying the molecular targets of natural products like this compound is crucial for understanding their mechanism of action. One of the key biological targets identified for the hapalindole class is bacterial RNA polymerase (RNAP). nih.gov

Mechanistic studies on 12-epi-hapalindole E isonitrile revealed that it directly inhibits Escherichia coli RNAP. oup.comoup.com The compound was found to be a competitive inhibitor with respect to ATP, with an IC₅₀ value of 500 µM for enzyme inhibition. nih.govoup.com However, the concentration required to inhibit bacterial growth in whole-cell assays was significantly lower (e.g., IC₅₀ of 3 µM against B. subtilis), which strongly suggests that hapalindoles may have additional, more sensitive biological targets within the cell. nih.gov The mechanism of RNAP inhibition by this hapalindole analog is distinct from that of the well-known antibiotic rifampicin; it involves a direct interaction with the polymerase enzyme rather than the DNA template. oup.com

Beyond direct enzyme inhibition assays, other potential mechanisms of action have been suggested based on observed biological effects. For example, the insecticidal properties of some hapalindoles have been hypothesized to result from the modulation of sodium channels. researchgate.net Elucidating the full spectrum of targets for this compound and related compounds remains an active area of research. Modern chemical biology techniques, such as affinity chromatography using immobilized hapalindole probes coupled with mass spectrometry-based proteomics, offer powerful, unbiased approaches to pull down and identify direct binding partners from complex cellular lysates. Such methods hold the potential to uncover novel targets and provide a more complete picture of the mechanisms underlying the diverse biological activities of this fascinating class of natural products.

Future Perspectives and Emerging Research Avenues for Hapalindole G

Advanced Biocatalytic and Chemoenzymatic Synthetic Strategies for Analogue Libraries

The complex structure of hapalindole G presents a considerable challenge for traditional chemical synthesis. Future research is increasingly focused on harnessing the power of enzymes to create not only the natural compound but also a diverse library of analogues for drug discovery. Biocatalytic and chemoenzymatic (a combination of chemical and enzymatic steps) approaches offer high selectivity and milder reaction conditions. umich.edu

A key area of exploration involves the use of "Stig cyclases," the enzymes responsible for constructing the core polycyclic ring system of hapalindoles. nih.govnih.gov These enzymes have shown potential as powerful biocatalytic tools. nih.gov Research has demonstrated that Stig cyclases can accept various unnatural substrates, allowing for the generation of novel hapalindole and fischerindole derivatives. nih.govacs.org This substrate flexibility is crucial for creating analogue libraries with diverse functionalities.

Future strategies will likely involve:

Protein Engineering: Modifying the structure of Stig cyclases and other biosynthetic enzymes to alter their substrate specificity and catalytic activity, thereby producing a wider range of unnatural compounds. acs.org

Cascade Biocatalysis: Combining multiple enzymes in a one-pot reaction to perform sequential transformations, mimicking the natural biosynthetic pathway to efficiently generate complex analogues from simple precursors. nih.govacs.org

Precursor-Directed Biosynthesis: Supplying chemically synthesized, unnatural precursors to the enzymatic cascade to generate novel halogenated or otherwise modified hapalindole scaffolds.

These approaches will be instrumental in overcoming the limitations of total synthesis and providing a sustainable and efficient route to a broad spectrum of hapalindole analogues for biological screening. nih.gov

Precision Metabolic Engineering of Cyanobacteria for Tailored this compound Production

While isolating this compound from its native cyanobacterial producers is possible, yields are often low, and the producing organisms can be difficult to cultivate. nih.gov Metabolic engineering of fast-growing, genetically tractable cyanobacteria, such as Synechococcus elongatus, presents a promising alternative for sustainable and scalable production. nih.govnih.gov

The entire 42-kbp biosynthetic gene cluster for hapalindole production has been successfully transferred from the native producer, Fischerella ambigua, into S. elongatus UTEX 2973, resulting in the production of hapalindole H and 12-epi-hapalindole U. nih.govnih.gov This success provides a robust platform for future optimization and tailored production of specific compounds like this compound.

Emerging research avenues in this field include:

Advanced Genome Engineering: Utilizing powerful tools like CRISPR/Cas9 for precise and efficient modification of the cyanobacterial genome. nih.govjebas.org This allows for the targeted deletion of competing metabolic pathways, insertion of regulatory elements, and optimization of gene expression to channel metabolic flux towards hapalindole production. nih.govresearchgate.net

Pathway Optimization: Increasing the supply of essential precursors, such as L-tryptophan and geranyl pyrophosphate (GPP), by overexpressing genes in the shikimate and methylerythritol phosphate (B84403) (MEP) pathways. nih.gov

Synthetic Biology Approaches: Designing and implementing synthetic operons with optimized promoters and ribosome binding sites to ensure balanced expression of the hapalindole biosynthetic genes. nih.gov This can also involve exchanging specific genes, like the fam cyclase enzymes, to control the stereochemistry of the final product. nih.gov

These strategies will enable the development of cyanobacterial "cell factories" capable of producing high titers of this compound and its specific analogues directly from CO2 and sunlight. nih.gov

Deepening Mechanistic Understanding of this compound Biological Actions

Hapalindole-family alkaloids exhibit a wide range of potent biological activities, including antibacterial, antifungal, and anticancer properties. nih.gov However, the precise molecular mechanisms and cellular targets responsible for these effects are not fully understood.

One of the first identified targets for a related compound, 12-epi-hapalindole E isonitrile, is bacterial RNA polymerase. nih.govnih.gov The compound was found to inhibit the enzyme, thereby disrupting transcription and protein synthesis. frontiersin.orgresearchgate.net However, the relatively high concentration needed for this inhibition suggests that other mechanisms are likely involved in the potent antimicrobial activity observed in whole cells. nih.govmdpi.com

Other reported biological effects for this class of compounds include:

Microtubule Disruption: A welwitindolinone analogue was shown to cause the complete loss of microtubules in ovarian cancer cell lines. nih.gov

T-Cell Proliferation Inhibition: Hapalindole A has demonstrated significant antiproliferative activity against T-cells, suggesting immunomodulatory potential. thieme-connect.com

Sodium Channel Modulation: Several hapalindoles have been identified as sodium channel-modulating neurotoxins in neuroblastoma cell lines, which may explain their observed insecticidal activity. nih.govresearchgate.net

Future research must focus on employing advanced chemical biology and proteomic techniques to comprehensively identify the direct binding partners of this compound in both prokaryotic and eukaryotic cells. Elucidating these targets and pathways will be crucial for validating its therapeutic potential and understanding its spectrum of activity. nih.gov

Exploring the Ecological Significance and Role of this compound in Microbial Interactions

Cyanobacteria produce a vast array of secondary metabolites, and these compounds are believed to play critical roles in their survival and interaction with other organisms. nih.gov The initial discovery of the hapalindole family was driven by their antimicrobial activity, specifically their ability to inhibit the growth of another cyanobacterium, Anabaena oscillarioides. nih.govmdpi.com This strongly suggests that hapalindoles, including this compound, function as allelochemicals—compounds that influence the growth, survival, and reproduction of other organisms.

In the dense, competitive environments of microbial mats and biofilms where these cyanobacteria thrive, this compound likely serves several ecological functions: nih.govfrontiersin.org

Chemical Defense: Protecting the producing cyanobacterium from grazing by protozoa or infection by bacteria and fungi. nih.gov

Interference Competition: Inhibiting the growth of competing photosynthetic organisms (other cyanobacteria and algae) to secure access to light and nutrients. researchgate.netmdpi.com

Signaling: Potentially acting as a signaling molecule within the cyanobacterial population or in communication with associated heterotrophic bacteria. researchgate.net

Future research should move beyond laboratory-based activity assays to investigate the role of this compound in more ecologically relevant contexts. This could involve studying mixed-species biofilms and microbial mat communities to understand how the production of this compound influences community structure and function. mdpi.comnih.gov Uncovering its natural role will provide valuable insights into the chemical ecology of cyanobacteria.

Development of Novel Research Tools Utilizing this compound Scaffolds

The potent and specific biological activities of the hapalindole scaffold make it an excellent starting point for the development of novel chemical probes to explore biological systems. nih.govnih.gov Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that uses such probes to identify and characterize the functional state of enzymes in complex biological samples. researchgate.netfrontiersin.org

A this compound-based chemical probe could be synthesized by incorporating a reporter tag (like a fluorescent dye or a biotin (B1667282) molecule for affinity purification) and a reactive group onto the core structure. researchgate.netnih.gov Such a probe would allow researchers to:

Identify Cellular Targets: Covalently label and identify the direct protein targets of this compound in cell lysates or living cells, helping to definitively uncover its mechanism of action. nih.govrsc.org

Visualize Target Engagement: Use fluorescently tagged probes to visualize where the compound accumulates within a cell and to which proteins it binds.

Discover New Drug Leads: Use the hapalindole scaffold as a template in diversity-oriented synthesis to create libraries of new compounds for screening against novel therapeutic targets. nih.gov

By converting this natural product into a suite of research tools, scientists can more effectively deconvolute the complex biology associated with its activity and potentially identify new "druggable" targets for various diseases. frontiersin.org

Q & A

Q. What experimental methodologies are recommended for structural elucidation of hapalindole G?

Structural elucidation of this compound requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments, such as COSY, HSQC, and HMBC) is critical for resolving its tetracyclic indole alkaloid framework. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography may be employed if single crystals are obtainable. For reproducibility, experimental protocols must include detailed sample preparation (e.g., solvent systems, concentration) and instrument parameters (e.g., NMR pulse sequences, ionization methods in MS) .

Q. How can researchers design experiments to assess this compound’s bioactivity against cancer cell lines?

Bioactivity assays should follow standardized cell culture protocols (e.g., adherent vs. suspension cells) and include dose-response curves (IC₅₀ calculations). Use validated cell lines (e.g., MCF-7 for breast cancer) and controls (positive: doxorubicin; negative: DMSO vehicle). Replicate experiments (n ≥ 3) and statistical analysis (e.g., ANOVA with post-hoc tests) are mandatory to ensure reliability. Include cytotoxicity assays (e.g., MTT or resazurin-based) to differentiate between cytostatic and cytotoxic effects .

Q. What biosynthetic pathways are implicated in this compound production, and how can they be studied?

this compound biosynthesis involves a Cope rearrangement and cyclization cascade mediated by enzymes such as FamD2 and FamC1 in cyanobacteria. To study these pathways:

- Perform gene knockout/knockdown experiments (e.g., CRISPR-Cas9) to identify essential biosynthetic genes.

- Use isotopic labeling (e.g., ¹³C-geranyl pyrophosphate) with LC-MS/MS to track intermediate formation.

- Conduct in vitro enzymatic assays with purified proteins to validate catalytic roles .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity data be resolved?

Discrepancies often arise from variability in experimental conditions (e.g., cell line genetic drift, solvent effects). To address this:

- Standardize assay protocols across labs (e.g., ATCC-certified cell lines, identical incubation times).

- Perform meta-analyses of published data to identify confounding variables (e.g., purity of compounds, culture media composition).

- Validate findings using orthogonal methods (e.g., apoptosis assays alongside cytotoxicity screens) .

Q. What strategies are effective for isolating this compound from complex cyanobacterial extracts?

Advanced separation techniques are required due to structural similarities with co-occurring analogs (e.g., ambiguines):

Q. How can computational modeling clarify this compound’s mechanism of action at the molecular level?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict interactions with biological targets (e.g., tubulin, DNA topoisomerases). Key steps:

Q. What analytical challenges arise in quantifying this compound in environmental samples, and how can they be mitigated?

Challenges include low natural abundance and matrix interference. Solutions:

- Develop a sensitive LC-MS/MS method with MRM (multiple reaction monitoring) for selective detection.

- Use solid-phase extraction (SPE) with polymeric sorbents to enrich this compound.

- Apply standard addition to correct for matrix effects .

Methodological Frameworks

Q. Table 1: Key Analytical Parameters for this compound Characterization

| Technique | Parameters | Application |

|---|---|---|

| NMR Spectroscopy | 600 MHz, CDCl₃, TMS reference | Structural elucidation of tetracyclic core |

| HRMS | ESI+, m/z 430.2350 [M+H]⁺ | Molecular formula confirmation |

| X-ray Crystallography | Mo Kα radiation, 100 K | Absolute configuration determination |

Q. Table 2: Common Errors in Bioactivity Assays

| Error Source | Mitigation Strategy |

|---|---|

| Compound solubility | Pre-solubilize in DMSO (<0.1% final) |

| Cell viability | Normalize to untreated controls |

| Enzyme inhibition | Include substrate-only negative controls |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.